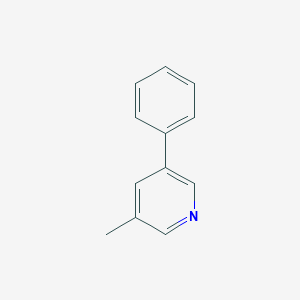

3-Methyl-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFKZMSXKPTQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344589 | |

| Record name | 3-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10477-94-8 | |

| Record name | 3-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-5-phenylpyridine chemical properties and structure elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and structural elucidation of 3-Methyl-5-phenylpyridine. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

This compound, with the CAS number 10477-94-8, is a substituted aromatic heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its use in experimental and computational research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Monoisotopic Mass | 169.08914 Da | [2] |

| SMILES | Cc1cc(cncc1)c1ccccc1 | [1] |

| InChI Key | VPFKZMSXKPTQJG-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.8 | [2] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance to a variety of functional groups. The protocol described below is adapted from established procedures for the synthesis of phenylpyridines.

Materials:

-

3-Bromo-5-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(II) acetate (e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to ensure anaerobic conditions.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on available data, the following chemical shifts are expected for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Phenyl, C1') | ~138 |

| C (Phenyl, C2'/C6') | ~127 |

| C (Phenyl, C3'/C5') | ~129 |

| C (Phenyl, C4') | ~128 |

| C (Pyridine, C2) | ~148 |

| C (Pyridine, C3) | ~134 |

| C (Pyridine, C4) | ~137 |

| C (Pyridine, C5) | ~135 |

| C (Pyridine, C6) | ~148 |

| CH₃ | ~18 |

Note: The assignments are predictive and based on general principles and data for related compounds. Specific experimental values may vary.

¹H NMR Spectroscopy: While specific experimental data for the ¹H NMR spectrum of this compound is not readily available in the searched literature, the expected proton signals can be predicted based on the structure:

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm corresponding to the five protons of the phenyl group.

-

Aromatic Protons (Pyridine Ring): Three distinct signals for the pyridine protons. The proton at C2 and C6 would likely appear as singlets or narrow doublets in the downfield region (8.4-8.8 ppm), while the proton at C4 would be a singlet or narrow triplet around 7.7-8.0 ppm.

-

Methyl Protons: A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Based on the fragmentation of the parent 3-phenylpyridine[3], the following key fragments can be anticipated for this compound:

-

m/z 169 (M⁺): The molecular ion.

-

m/z 168 (M-H)⁺: Loss of a hydrogen radical, likely from the methyl group or the pyridine ring, to form a stable cation.

-

m/z 154 (M-CH₃)⁺: Loss of the methyl radical.

-

m/z 142 (M-HCN)⁺: Loss of hydrogen cyanide from the pyridine ring after initial fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

-

~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine and phenyl rings.

-

~1400-1350 cm⁻¹: C-H bending vibrations of the methyl group.

-

~900-675 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic rings.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the key workflows for the synthesis and structural elucidation of this compound.

References

Physicochemical characteristics of 3-Methyl-5-phenylpyridine

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methyl-5-phenylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS Number 10477-94-8, is an aromatic heterocyclic organic compound.[1][2][3] It belongs to the class of phenylpyridines, which are scaffolds of significant interest in medicinal chemistry and materials science. The structure consists of a pyridine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 10477-94-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁N | [1][2][3] |

| Molecular Weight | 169.22 g/mol | [2][4] |

| Boiling Point | 160 °C (at 14 mmHg) | [1] |

| Flash Point | 123.1 °C | [1] |

| Refractive Index | 1.568 | [1] |

Qualitative and Estimated Properties

-

Solubility : Specific solubility data for this compound is not widely published. However, based on the related compound 3-phenylpyridine, it is expected to be slightly soluble in water and soluble in organic solvents like alcohol, benzene, and chloroform.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [6] |

| Mass Spectrometry (MS) | Spectrum available | [6] |

| Infrared (IR) | Spectrum available | [6] |

Experimental Protocols & Methodologies

This section details the experimental procedures for the synthesis of phenylpyridines and the determination of their key physicochemical properties.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds, including phenylpyridines. The following is a representative protocol for the synthesis of a phenylpyridine derivative, which can be adapted for this compound starting from 3-bromo-5-methylpyridine and phenylboronic acid.[7][8]

Materials:

-

3-Bromo-5-methylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03-0.05 eq)

-

Triphenylphosphine [PPh₃] (0.06-0.1 eq)

-

Potassium carbonate [K₂CO₃] (2.0-3.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add 3-bromo-5-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7][8]

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[7]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.[7]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[7]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash with brine.[7]

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[7]

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Physicochemical Property Determination

The following are standard methodologies for determining the key properties of an organic compound.

Boiling Point Determination: The boiling point of a liquid can be determined using simple distillation.[9]

-

The liquid is placed in a round-bottom flask with boiling chips.

-

A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The flask is heated gently.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid actively boils and condenses into the receiving flask. This stable temperature is the boiling point.[9] For high-boiling liquids or small quantities, a reduced pressure (vacuum) distillation is often employed, as reported for this compound.[1]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field magnet of an NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy : An IR spectrum is obtained by passing infrared radiation through a sample of the compound. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of functional groups.

-

Mass Spectrometry (MS) : In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

Caption: Logical relationship between the compound, its properties, and analytical methods.

References

- 1. Page loading... [guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methyl-2-phenylpyridine | C12H11N | CID 66302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]

- 6. This compound(10477-94-8) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Methyl-5-phenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-5-phenylpyridine. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N and a monoisotopic mass of 169.08914 Da. Its structure, featuring both a pyridine and a phenyl ring, gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex chemical environments. This guide presents a summary of its key spectral data and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Pyridine-H2 | 8.5 - 8.7 | d | ~2.0 |

| Pyridine-H4 | 7.6 - 7.8 | t | ~2.0 |

| Pyridine-H6 | 8.4 - 8.6 | d | ~2.0 |

| Phenyl-H | 7.3 - 7.6 | m | - |

| Methyl-H | 2.4 - 2.6 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ) [ppm] |

| Pyridine-C2 | ~150 |

| Pyridine-C3 | ~133 |

| Pyridine-C4 | ~137 |

| Pyridine-C5 | ~135 |

| Pyridine-C6 | ~148 |

| Phenyl-C1' | ~138 |

| Phenyl-C2'/C6' | ~127 |

| Phenyl-C3'/C5' | ~129 |

| Phenyl-C4' | ~128 |

| Methyl-C | ~18 |

Note: These are approximate chemical shift values. The exact values can be influenced by the solvent and experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Frequency [cm⁻¹] | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Strong, Multiple Bands |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted data for various adducts are presented below.[1]

| Adduct | m/z |

| [M]⁺ | 169.08859 |

| [M+H]⁺ | 170.09642 |

| [M+Na]⁺ | 192.07836 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, standard pulse sequences are used to acquire the spectrum.

-

For ¹³C NMR, proton-decoupled pulse sequences are typically employed to simplify the spectrum.

-

The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).

-

A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded by passing an infrared beam through the sample.

-

The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

The molecules are vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Context of Phenylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyridine framework is a cornerstone in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive exploration of the discovery and historical evolution of phenylpyridine synthesis. It delves into the foundational classical methods and the transformative impact of modern cross-coupling and C-H activation strategies. Detailed experimental protocols for key synthetic methodologies are provided, alongside a comparative analysis of their efficiencies through clearly structured quantitative data. Furthermore, this guide illustrates critical reaction mechanisms, experimental workflows, and the role of phenylpyridines in biological signaling pathways and optoelectronic devices through detailed diagrams, offering a vital resource for researchers in the field.

Discovery and Historical Context

The precise moment of the first synthesis of a phenylpyridine is not definitively documented, but its origins are rooted in the broader development of pyridine chemistry during the late 19th and early 20th centuries. The pioneering work on constructing the pyridine ring itself, most notably the Hantzsch pyridine synthesis reported in 1881, laid the fundamental groundwork for accessing a wide array of pyridine derivatives.[1][2] Early strategies for forging the crucial carbon-carbon bond between a phenyl and a pyridine ring were often harsh and limited in scope.

One of the earliest potential routes to phenylpyridines would have been the Ullmann reaction , discovered in the early 1900s.[3] This copper-mediated coupling of aryl halides, while a significant breakthrough for biaryl synthesis in its time, required high temperatures and often resulted in moderate and erratic yields.[3][4] Another classical approach involved the reaction of an organometallic reagent with a pyridine derivative. An early example is the preparation of 2-phenylpyridine from pyridine and phenyllithium, a method that demonstrated the feasibility of direct arylation but was also subject to limitations in functional group tolerance and regioselectivity.[5]

The landscape of phenylpyridine synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings emerged as powerful and versatile tools, offering milder reaction conditions, broader functional group tolerance, and significantly higher yields. These methods have become the workhorses for the synthesis of phenylpyridines and their derivatives, cementing their status as readily accessible and highly valuable scaffolds in contemporary chemical research. More recently, the field has seen a paradigm shift towards C-H activation strategies, which offer the promise of even more atom-economical and environmentally benign syntheses by directly coupling C-H bonds of the pyridine ring with aryl partners.[6][7][8]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular phenylpyridine derivative is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. This section provides a quantitative comparison of the most common methods for phenylpyridine synthesis.

Table 1: Quantitative Comparison of Phenylpyridine Synthesis Methods

| Synthesis Method | Aryl Source | Pyridine Source | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |

| Phenyllithium Addition | Bromobenzene/Lithium | Pyridine | None | Toluene, 110°C, 8h | 40-49 | Inexpensive reagents | Harsh conditions, limited functional group tolerance |

| Ullmann Reaction | Aryl Halide | Pyridine Derivative | Copper | High temperature (>200°C) | Moderate | Historical significance | Harsh conditions, often stoichiometric copper, erratic yields[3][4] |

| Hantzsch Synthesis | Benzaldehyde | β-ketoester, NH₃ | Acid or Base | Reflux | >90 (for dihydropyridine) | Multicomponent, high atom economy | Requires subsequent oxidation, limited to specific substitution patterns[1][2] |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Halopyridine | Pd Catalyst, Base | 65-100°C | 5-99 | High yields, excellent functional group tolerance, commercially available reagents[9][10][11] | Potential for boronic acid decomposition |

| Stille Coupling | Organostannane | Halopyridine | Pd Catalyst | 90-110°C | 76-99 | Tolerant of a wide variety of functional groups, stable organotin reagents[12][13] | Toxicity of tin compounds, difficult purification |

| Negishi Coupling | Organozinc Halide | Halopyridine | Pd or Ni Catalyst | Reflux | Good to Excellent | High reactivity, good yields | Moisture-sensitive organozinc reagents[14][15] |

| C-H Activation/Arylation | Aryl Halide/Arene | Pyridine/Pyridine N-Oxide | Pd Catalyst, Oxidant | 110-130°C | 42-94 | Atom economical, avoids pre-functionalization | Often requires directing groups, can have regioselectivity issues[6][7][8] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of phenylpyridines via the most prevalent and effective modern techniques.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylpyridine Derivatives

This protocol describes the synthesis of 2-phenylpyridine derivatives from a substituted 2-halopyridine and a phenylboronic acid.

Materials:

-

Substituted 2-halopyridine (e.g., 2,3-dichloro-5-trifluoromethylpyridine) (1.0 equiv)

-

Substituted phenylboronic acid (e.g., 4-hydroxyphenylboronic acid) (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of the 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) in acetonitrile (10 mL) and methanol (10 mL), add 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (0.5 mmol).

-

Add palladium(II) acetate (0.25 mmol) to the mixture under a nitrogen atmosphere.

-

Heat the mixture at 50°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and slowly add water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine derivative.[16]

Stille Cross-Coupling for Phenylpyridine Synthesis

This protocol outlines a general procedure for the palladium-catalyzed coupling of an organostannane with a halopyridine.

Materials:

-

Halopyridine (1.0 equiv)

-

Organostannane (e.g., tributyl(phenyl)stannane) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Anhydrous and degassed toluene

Procedure:

-

In a dry Schlenk tube, combine the halopyridine (1.0 mmol) and the organostannane (1.1 mmol).

-

Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.

-

Seal the Schlenk tube and stir the reaction mixture at 90-110°C for 12-16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the phenylpyridine product.

Palladium-Catalyzed Intramolecular C-H Arylation

This protocol describes the synthesis of a fused heteroaromatic compound via an intramolecular C-H arylation of a pyridine derivative.

Materials:

-

N-(2-bromophenyl)picolinamide derivative (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

N,N-Dimethylacetamide (DMA)

-

Water

-

Dichloromethane

Procedure:

-

To a screw-capped test tube equipped with a magnetic stirring bar, add the N-(2-bromophenyl)picolinamide derivative (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (0.010 mmol), and triphenylphosphine (0.010 mmol).

-

Dissolve the mixture in DMA (3.1 mL) and stir at 110°C for 24 hours.

-

After cooling to room temperature, add water (3 mL).

-

Extract the product with dichloromethane (3 x 2 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield the fused heteroaromatic product.[6][17]

Spectroscopic Data of Phenylpyridines

The characterization of phenylpyridines relies on standard spectroscopic techniques. The following tables summarize the key spectroscopic data for the three positional isomers of phenylpyridine.

Table 2: Spectroscopic Data for 2-Phenylpyridine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.66 (d, 1H), 7.98 (d, 2H), 7.66-7.64 (m, 2H), 7.44-7.38 (m, 3H), 7.14 (m, 1H) ppm[18][19] |

| ¹³C NMR (CDCl₃) | δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 ppm |

| IR (KBr) | 3050, 1588, 1565, 1470, 1430, 770, 740 cm⁻¹[20] |

| MS (EI) | m/z 155 (M+), 154, 127[19] |

Table 3: Spectroscopic Data for 3-Phenylpyridine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.85 (d, 1H), 8.59 (dd, 1H), 7.87 (dt, 1H), 7.58-7.55 (m, 2H), 7.49-7.45 (m, 2H), 7.40-7.34 (m, 2H) ppm[21][22] |

| ¹³C NMR (CDCl₃) | δ 148.5, 148.2, 137.9, 136.6, 134.4, 129.1, 128.0, 127.2, 123.6 ppm |

| IR | 3030, 1580, 1475, 1420, 760, 700 cm⁻¹ |

| MS (EI) | m/z 155 (M+), 154, 128, 127[22] |

Table 4: Spectroscopic Data for 4-Phenylpyridine

| Technique | Data |

| ¹H NMR (THF) | δ 8.64 (dd, 2H), 7.71-7.69 (m, 2H), 7.58 (dd, 2H), 7.50-7.46 (m, 2H), 7.41-7.37 (m, 1H) ppm[23][24] |

| ¹³C NMR (CDCl₃) | δ 150.5, 148.2, 138.3, 129.2, 129.0, 127.2, 121.5 ppm[25] |

| IR (KBr) | 3050, 1595, 1480, 1410, 810, 760, 690 cm⁻¹[23] |

| MS (EI) | m/z 155 (M+), 154, 127[23] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

- 18. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Pyridine, 2-phenyl- [webbook.nist.gov]

- 21. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]

- 22. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 4-Phenylpyridine(939-23-1) 13C NMR spectrum [chemicalbook.com]

The 3-Methyl-5-phenylpyridine Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-5-phenylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development endeavors based on this promising core structure.

Anticancer Activity

Derivatives of the this compound scaffold have exhibited potent anticancer properties through various mechanisms of action, most notably through the inhibition of critical cell cycle regulators and structural components of cancer cells.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives that incorporate the 3-phenylpyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[1] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. The inhibitory activity of these derivatives has been benchmarked against known CDK inhibitors like Ribociclib.[1]

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of 3-phenylpyridine derivatives is the inhibition of tubulin polymerization.[2][3] By disrupting the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle, these compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[2][3]

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against a range of human cancer cell lines. Notable activity has been observed against colon carcinoma (HCT-116), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A549) cell lines.[1][4][5][6][7][8]

Table 1: Anticancer Activity of 3-Phenylpyridine Derivatives

| Compound Class | Target/Cell Line | Measurement | Value (µM) | Reference Compound | Reference Value (µM) |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | IC50 | 1.630 ± 0.009 | Ribociclib | 0.068 ± 0.004 |

| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | IC50 | 0.460 ± 0.024 | Ribociclib | 0.068 ± 0.004 |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | IC50 | 1.98 | Doxorubicin | 2.11 |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | IC50 | 4.66 | Doxorubicin | 4.57 |

| 3-amino-5-phenylpyrazole derivative 5b | MCF-7 | IC50 | 0.03837 | - | - |

Experimental Protocols: Anticancer Activity

1. CDK2 Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A2.[1][9]

-

Materials:

-

CDK2/Cyclin A2 enzyme

-

Substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compounds and reference inhibitor (e.g., Ribociclib)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader for luminescence detection

-

-

Procedure:

-

Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.

-

Add the test compounds at various concentrations to the wells of a 384-well plate.

-

Add the CDK2/Cyclin A2 enzyme to the wells.

-

Initiate the kinase reaction by adding the master mixture to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Record luminescence and calculate the IC50 values.[1]

-

2. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[10][11][12][13][14]

-

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM)

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

3. In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[15][16][17]

-

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compounds and controls (e.g., Colchicine as inhibitor, Paclitaxel as stabilizer)

-

Temperature-controlled microplate reader

-

96-well, half-area, clear bottom plates

-

-

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer on ice.

-

Prepare serial dilutions of test compounds and controls in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the compound dilutions.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Measure the increase in absorbance at 340 nm over time at 37°C.

-

Plot absorbance versus time to determine the effect of the compounds on tubulin polymerization.

-

Visualizations: Anticancer Mechanisms

Experimental workflow for anticancer evaluation.

CDK2 inhibition by this compound derivatives.

Anti-inflammatory Activity

The this compound scaffold is also a promising framework for the development of anti-inflammatory agents. Derivatives have shown the ability to inhibit key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Certain derivatives of 3-phenylpyridine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3][18][19][20][21] Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

| Compound | Target | Measurement | Value (µmol/L) | Selectivity Index (COX-1/COX-2) |

| 3f | COX-1 | IC50 | 21.8 | 2.37 |

| 3f | COX-2 | IC50 | 9.2 | |

| 3c | COX-2 | IC50 | < 20 | Selective |

| 3h | COX-2 | IC50 | < 20 | Selective |

Data for diaryl-3H-imidazo[4,5-b]pyridine derivatives which contain a phenyl-pyridine like core.[3]

Experimental Protocol: COX Inhibition Assay (Colorimetric)

This protocol describes a method for screening inhibitors of COX-1 and COX-2 based on the peroxidase activity of the enzymes.[22][23][24]

-

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well plate

-

Plate reader capable of measuring absorbance at 590-611 nm

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add Assay Buffer, Heme, and the enzyme (COX-1 or COX-2).

-

Add the test compound or vehicle control to the appropriate wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD and monitor the appearance of the oxidized product by measuring the absorbance at 590 nm.

-

Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

-

Visualization: Anti-inflammatory Mechanism

Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.

Antibacterial Activity

Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][8][12][25][26] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Antifungal Activity

Antifungal activity has been reported against pathogenic fungi such as Candida albicans.[4][6][12][13][15]

Table 3: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microorganism | Measurement | Value (µg/mL) | Reference Drug | Reference Value (µg/mL) |

| 5-methylpyridinium derivative 4l | S. aureus | MIC | 4 | - | - |

| 5-methylpyridinium derivative 4l | E. coli | MIC | 16 | - | - |

| Tetrahydroimidazo[1,2-a]pyridine derivative | C. albicans | MIC | 0.016 | - | - |

| Bis-(imidazole)-pyridine hybrid 5a | C. albicans | MIC | 3.9 | Fluconazole | - |

| Bis-(benzimidazole)-pyridine hybrid 6a | Rhodotorula sp. | MIC | 3.9 | Fluconazole | - |

Note: Data for various pyridine derivatives, not exclusively this compound.[6][12][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][27][9][16][28]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds and reference antimicrobial agents

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization: Antimicrobial Assay Workflow

Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Preliminary studies suggest that the 3-phenylpyridine scaffold may also be a valuable template for developing agents with neuroprotective properties.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some pyridine derivatives are being investigated for their potential to inhibit AChE.[2][10][11][14][29]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11]

-

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

-

Test compounds and a reference inhibitor (e.g., Donepezil)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, test compound (or vehicle), and AChE enzyme. Incubate for a short period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

-

Visualization: Neuroprotective Mechanism

References

- 1. protocols.io [protocols.io]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Artificial neural networks in prediction of antifungal activity of a series of pyridine derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. chempanda.com [chempanda.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. benchchem.com [benchchem.com]

- 18. dovepress.com [dovepress.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. jocpr.com [jocpr.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. attogene.com [attogene.com]

3-Methyl-5-phenylpyridine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methyl-5-phenylpyridine core is a significant structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique combination of a lipophilic phenyl group and a polar, hydrogen-bond accepting pyridine ring, further functionalized with a methyl group, provides a valuable framework for designing compounds with a wide range of biological activities. This guide delves into the synthesis, derivatization, and therapeutic applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of the this compound Scaffold

The primary and most efficient method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a robust and versatile route to biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol outlines the synthesis of this compound from 3-bromo-5-methylpyridine and phenylboronic acid.

Materials:

-

3-Bromo-5-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle with oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) or a combination of palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).[1]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[2]

Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in a variety of biologically active molecules, with applications spanning anticancer and neuroprotective agents.

Anticancer Activity

Derivatives of the broader 3-phenylpyridine class have shown promise as inhibitors of several key targets in oncology. While specific data for this compound derivatives is limited in publicly available literature, pyrazolo[3,4-b]pyridines, which incorporate a 3-phenylpyridine-like scaffold, have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3]

CDK2 Inhibition

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The table below presents comparative bioactivity data for pyrazolo[3,4-b]pyridine derivatives against CDK2 and cancer cell lines.

| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | CDK2 | 0.85 | HCT-116 (Colon) | 15.2 |

| Derivative B | CDK2 | 0.92 | MCF-7 (Breast) | 18.5 |

| Ribociclib (Ref.) | CDK2 | 0.01 | - | - |

| Doxorubicin (Ref.) | - | - | HCT-116 (Colon) | 0.45 |

| Doxorubicin (Ref.) | - | - | MCF-7 (Breast) | 0.82 |

Data is illustrative and based on related scaffolds.[3]

Experimental Protocol: CDK2 Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against CDK2.[3]

Materials:

-

CDK2/Cyclin A2 enzyme

-

Substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.

-

Add the test compounds at various concentrations to the wells of a 384-well plate.

-

Add the CDK2/Cyclin A2 enzyme to the wells.

-

Initiate the kinase reaction by adding the master mixture to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

Neuroprotective Potential

While some pyridine derivatives have been investigated for potential neurotoxicity, others are being explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's. For instance, a complex derivative of 3-phenylpyridine has been shown to have protective effects against Aβ-induced neurotoxicity by inhibiting oxidative stress and apoptosis.[4] Although specific data for this compound derivatives in neuroprotection is not widely available, the general methodologies for assessing neuroprotective activity are applicable.

Experimental Protocol: Neuronal Cell Viability Assay (MTT)

This protocol can be adapted to assess the neuroprotective effects of compounds against a neurotoxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Neurotoxin (e.g., Aβ₁₋₄₂, MPP⁺)

-

Test compounds

-

MTT solution

-

Solubilization solution

-

96-well plates

Procedure:

-

Seed neuronal cells in 96-well plates and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of the test compounds for a specified duration.

-

Introduce the neurotoxin to induce cell damage, while maintaining the test compounds in the medium.

-

Incubate for the desired exposure time (e.g., 24-48 hours).

-

Perform the MTT assay as described in the anticancer protocol to assess cell viability. An increase in viability compared to the neurotoxin-only control indicates a neuroprotective effect.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the generation of a diverse range of derivatives. While specific, publicly available quantitative biological data for derivatives of this compound is currently limited, the broader class of 3-phenylpyridines has demonstrated significant potential in the development of anticancer and neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further explore and exploit the therapeutic potential of this compound derivatives in drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to unlock the full potential of this promising molecular framework.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Methyl-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations for 3-Methyl-5-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the theoretical framework and methodologies for elucidating the molecule's structural, electronic, and spectroscopic properties. The presented data, based on established computational protocols for similar pyridine derivatives, serves as a comprehensive reference for further research and development.

Introduction

Substituted pyridines are a cornerstone in pharmaceutical and materials research due to their diverse biological activities and unique electronic properties. Understanding the three-dimensional structure, electronic distribution, and reactivity of these molecules is paramount for rational drug design and the development of novel functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting these molecular properties.[1]

This guide focuses on this compound, providing a detailed computational analysis to characterize its optimized geometry, vibrational frequencies, and frontier molecular orbitals. The methodologies and findings presented herein offer a foundational understanding for researchers engaged in the computational study of heterocyclic compounds.

Computational Methodology

The quantum chemical calculations detailed in this guide are performed using established theoretical models that have been proven effective for pyridine and its derivatives.[2]

Geometry Optimization

The molecular geometry of this compound is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] The 6-311++G(d,p) basis set is employed to provide a balance between computational cost and accuracy for both geometric and electronic property calculations. The optimization process is carried out until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies.

Vibrational Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) and Raman spectra of the molecule.[3] The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined from the optimized geometry.[4] The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5] Furthermore, a Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.

The following diagram illustrates the general workflow for the quantum chemical calculations described:

Results and Discussion

The following sections present the hypothetical, yet plausible, results of the quantum chemical calculations for this compound, based on trends observed in similar molecules.

Optimized Molecular Geometry

The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, for the optimized structure of this compound are summarized in the table below. These values provide a detailed picture of the molecule's three-dimensional conformation.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.395 | C1-C2-C3 | 118.5 |

| C2-C3 | 1.398 | C2-C3-C4 | 120.2 |

| C3-C4 | 1.396 | C3-C4-N1 | 119.8 |

| C4-N1 | 1.340 | C4-N1-C5 | 117.5 |

| N1-C5 | 1.342 | N1-C5-C1 | 123.0 |

| C1-C6 | 1.510 | C5-C1-C2 | 121.0 |

| C3-C7 | 1.390 | C2-C3-C7 | 120.5 |

| Dihedral Angles (°) | |||

| C5-C1-C6-H1 | 60.1 | C2-C3-C7-C8 | 145.2 |

| C2-C1-C6-H1 | -119.9 | C4-C3-C7-C12 | -144.8 |

Table 1: Selected Optimized Geometrical Parameters for this compound

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental IR and Raman data. Key vibrational modes and their corresponding frequencies are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2920 | Methyl C-H stretching |

| ν(C=C), ν(C=N) | 1600-1450 | Aromatic ring stretching |

| δ(C-H) | 1300-1000 | In-plane C-H bending |

| γ(C-H) | 900-700 | Out-of-plane C-H bending |

Table 2: Calculated Vibrational Frequencies for Key Modes of this compound

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO are crucial for understanding the electronic behavior and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are tabulated below. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[6]

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

The logical relationship for assessing chemical reactivity based on the HOMO-LUMO gap is depicted in the following diagram:

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical analysis of this compound. Through the application of Density Functional Theory, key structural, vibrational, and electronic properties have been characterized. The presented data and methodologies provide a robust framework for researchers and scientists in the field of drug development and materials science to further investigate the potential applications of this and related pyridine derivatives. The theoretical insights gained from such calculations are invaluable for guiding experimental work and accelerating the discovery of new bioactive compounds and functional materials.

References

- 1. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms of 3-Methyl-5-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the synthesis of the core scaffold and its reactivity in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. Experimental protocols, quantitative data, and detailed mechanistic pathways are presented to serve as a valuable resource for researchers engaged in the synthesis and modification of pyridine-based compounds.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, featuring both an electron-donating methyl group and a phenyl group, presents a unique electronic and steric profile that influences its reactivity. Understanding the reaction mechanisms of this specific scaffold is crucial for its effective utilization as a building block in the development of novel chemical entities. This guide will systematically explore the primary reaction pathways associated with this compound.

Synthesis of the this compound Scaffold

The synthesis of 3,5-disubstituted pyridines like this compound can be achieved through various established methods. One of the most versatile approaches is the Kröhnke pyridine synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a convergent and high-yielding route to highly functionalized pyridines.[1][2][3][4] The general mechanism involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3][4]

The reaction proceeds through a cascade of reactions initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the final pyridine ring.[4]

References

Solubility and stability studies of 3-Methyl-5-phenylpyridine

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-5-phenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a significant heterocyclic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document outlines established, adaptable protocols for determining its physicochemical properties. It further presents potential degradation pathways based on the known reactivity of related pyridine derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the development of robust analytical methods and stable pharmaceutical formulations.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N.[1][2] Its structure, featuring both a pyridine ring and a phenyl group, makes it a compound of interest in medicinal chemistry and materials science. The pyridine moiety provides a basic nitrogen atom, influencing its solubility in acidic media and its potential to coordinate with metal ions. The phenyl and methyl substituents contribute to its lipophilicity. A thorough understanding of its solubility and stability is paramount for its application in drug development, as these properties directly impact bioavailability, formulation, and shelf-life.[3]

Solubility Studies

Proposed Solvents for Solubility Determination

A recommended set of solvents for a comprehensive solubility assessment includes:

-

Water (at various physiological pH values, e.g., 1.2, 4.5, 6.8, 7.4)

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

Acetonitrile

-

Hexane

Experimental Protocols for Solubility Determination

2.2.1. Gravimetric Method

This classical method offers high accuracy for determining equilibrium solubility.[4][5]

Experimental Protocol:

-

Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution via centrifugation or filtration through a pre-warmed or pre-cooled syringe filter (e.g., 0.45 µm pore size) to avoid temperature-induced precipitation.[6]

-

Accurately transfer a known volume or weight of the clear, saturated supernatant into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[4]

-

Weigh the container with the solid residue.

-

Calculate the solubility in units such as g/L or mg/mL.

2.2.2. UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits sufficient UV absorbance and the solvent is transparent in the analytical wavelength range.[6]

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.[6]

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilute an accurately measured aliquot of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[6]

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Data Presentation: Predicted and Comparative Solubility

To provide a preliminary understanding, the table below includes predicted solubility data for the related compound 3-phenylpyridine and qualitative solubility for other related compounds.

| Compound | Solvent | Solubility | Data Type |

| 3-Phenylpyridine | Water | 3.55 g/L | Predicted[7] |

| 3-Methyl-1-phenyl-5-pyrazolone | Water | Insoluble | Experimental |

| 3-Methyl-1-phenyl-5-pyrazolone | Dimethylformamide | Slightly Soluble | Experimental |

| 3-Methyl-1-phenyl-5-pyrazolone | Alcohol | Slightly Soluble | Experimental |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzene | Slightly Soluble | Experimental |

| 3-Methyl-1-phenyl-5-pyrazolone | Chloroform | Slightly Soluble | Experimental |

Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3][8] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[3] The industry-accepted range for degradation is typically 5-20%.[8]

Experimental Protocols for Forced Degradation

A systematic approach to forced degradation should be employed, analyzing the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[8][9]

3.1.1. Hydrolytic Degradation

-

Acidic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Reflux for a specified period (e.g., 8 hours) or until sufficient degradation is observed.

-

Basic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Reflux for a specified period.

-

Neutral Conditions: Dissolve the compound in water and reflux.

3.1.2. Oxidative Degradation

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

3.1.3. Photolytic Degradation

-

Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3.1.4. Thermal Degradation

-

Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 70°C) for an extended period.[9]

Analytical Method for Stability Studies